molecular formula C17H13NO2 B020167 8-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 107027-34-9

8-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B020167
CAS No.: 107027-34-9
M. Wt: 263.29 g/mol
InChI Key: KNNHBYHNBLIQDB-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylquinoline-4-carboxylic acid (MPQC) is an organic compound that belongs to the quinoline family of compounds. It is a colorless solid that is soluble in organic solvents and is widely used in scientific research. MPQC has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in studies of the mechanism of action of various drugs and in biochemical and physiological studies. In addition, MPQC has been used in laboratory experiments to study the effects of various compounds on the human body.

Scientific Research Applications

  • Antitumor Agents : Phenylquinoline-8-carboxamides, which include derivatives of 8-Methyl-2-phenylquinoline-4-carboxylic acid, show potential as antitumor agents. Specifically, the 2-phenyl derivative has demonstrated broad-spectrum activity in leukemia and solid-tumor assays (Atwell, Bos, Baguley, & Denny, 1988).

  • Anticancer Activity : New quinoline-4-carboxylic acid derivatives, synthesized through a one-pot reaction, show potential for anticancer activity. This makes the synthesis process a promising alternative for preparing these derivatives (Javadi & Azizian, 2016).

  • Antibacterial Properties : Substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, with methyl groups at the 8-position, exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).

  • Synthesis of Antitumor Antibiotic Tetrahydroisoquinoline : 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, has been synthesized and its crystal structure determined (Li et al., 2013).

  • Bifunctional Derivatives : Bifunctional derivatives of 8-methylquinoline-5-carboxylic acid, including hydrazide, amide, and anilide, have been synthesized (Gracheva, Kovel'man, & Tochilkin, 1982).

  • Antiparasitic Activities : Microwave-assisted Dobner synthesis of 2-phenylquinoline-4-carboxylic acids has been shown to produce compounds with potential antimalarial and antileishmanial activities (Muscia, Carnevale, Bollini, & Asís, 2008).

  • Fluorescent and Antibacterial Properties : Cd(II) complexes synthesized from 2-phenylquinoline derivatives exhibit fluorescent behavior and antibacterial activities against various bacteria (Lei et al., 2014).

  • Palladium-Catalyzed Functionalization : A method for palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds in carboxylic acid derivatives, including those related to this compound, has been developed. This is significant for functionalizing amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Future Directions

While specific future directions for 8-Methyl-2-phenylquinoline-4-carboxylic acid are not mentioned in the search results, it’s worth noting that similar compounds, such as 2-Phenylquinoline-4-carboxylic acid derivatives, have been studied as potential histone deacetylase inhibitors, which could have implications in the development of anticancer drugs .

Properties

IUPAC Name

8-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNHBYHNBLIQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353590
Record name 8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-34-9
Record name 8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methylaniline (1.07 g, 1.07 mL, 10.0 mmol), pyruvic acid (0.88 g, 0.70 mL, 10.0 mmol), and benzaldehyde (1.06 g, 1.01 mL, 10.0 mmol) in absolute ethanol (50 mL) was stirred at reflux for 3 h. After cooling, the solvent was removed in vacuo to give 3.52 g of a yellow paste, which was triturated with successive fresh portions of hexanes (3×100 mL). The solid was collected by filtration and airdried to yield the title compound (1.21 g) as a yellow-orange solid, which was used without further purification. MS (API+): M+1: 309 (100%).
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Y-0452 interact with its target and what are the downstream effects?

A1: Y-0452 acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα) []. This means it binds to PPARα and activates it. PPARα is a transcription factor involved in regulating lipid metabolism, inflammation, and angiogenesis. Upon activation by Y-0452, PPARα upregulates its own expression and modulates the expression of various genes involved in these processes [].

  • Inhibition of angiogenesis: Y-0452 significantly inhibited human retinal capillary endothelial cell migration and tube formation, key processes in angiogenesis [].
  • Protection against apoptosis: The compound protected retinal precursor cells (R28) against apoptosis induced by palmitate, a saturated fatty acid [].
  • Inhibition of inflammation: Y-0452 inhibited NF-κB signaling in R28 cells exposed to palmitate, suggesting an anti-inflammatory effect [].

Q2: What evidence is there for the in vivo efficacy of Y-0452 in models of diabetic retinopathy?

A2: The research demonstrated the therapeutic potential of Y-0452 in both a streptozotocin-induced diabetic rat model and the oxygen-induced retinopathy (OIR) model []. In diabetic rats, Y-0452 administration resulted in:

  • Reduced retinal inflammation: Y-0452 ameliorated leukostasis, the adhesion and accumulation of white blood cells in the retinal vasculature, a hallmark of inflammation [].
  • Improved vascular integrity: The compound reduced vascular leakage in the retina, indicating improved blood-retinal barrier function [].
  • Preserved retinal function: Y-0452 helped maintain retinal function, as measured by electroretinogram (ERG) recordings [].
  • Reduced retinal cell death: Treatment with Y-0452 significantly reduced retinal cell death in the diabetic rats [].

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